Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(5-azaspiro[2.4]heptan-7-yl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14(4)9-7-13-8-12(9)5-6-12/h9,13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPGLKQZFNBZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CNCC12CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the carbamate group. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The reaction conditions are optimized to maintain the stability of the spirocyclic structure and prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted carbamates. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate is as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antibiotics such as sitafloxacin. Sitafloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat severe bacterial infections.
Case Study: Sitafloxacin Synthesis
The synthesis of sitafloxacin involves multiple steps where this compound serves as a critical intermediate. The efficiency of this synthesis is enhanced by employing specific catalysts and methods to improve yield and purity, thus reducing production costs and increasing availability for clinical use .
Organic Synthesis
This compound is utilized in organic synthesis as a building block for various chemical reactions due to its unique spirocyclic structure. This structure provides a versatile scaffold for further modifications, allowing chemists to create a range of derivatives with potential biological activities.
Synthetic Routes
Recent studies have focused on optimizing synthetic routes for producing this compound more efficiently. For instance, researchers have explored using different catalysts and reaction conditions that enhance the yield while minimizing waste .
Research and Development
In laboratory settings, this compound is employed for research purposes, particularly in studies related to neuropharmacology and drug design. Its ability to interact with various biological targets makes it a valuable compound for exploring new therapeutic avenues.
Potential Neuropharmacological Applications
Research has indicated that compounds similar to this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's . The exploration of these properties could lead to the development of novel treatments that address multiple pathways involved in disease progression.
Mechanism of Action
The mechanism of action of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Carbamate Group
Tert-butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
- Molecular Formula : C₁₈H₂₆N₂O₂
- Molecular Weight : 302.41 g/mol
- Key Features :
- Benzyl substituent on the azaspiro ring nitrogen (position 5).
- (S)-stereochemistry at position 6.
- Higher lipophilicity compared to the methylated analog due to the benzyl group.
- Applications : Intermediate in synthesizing enantiopure pharmaceuticals .
7-Tert-butoxycarbonylamino-5-azaspiro[2.4]heptane
Stereochemical Variations
(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
- CAS : 127199-44-4
- Key Features: (R)-enantiomer of the non-methylated carbamate. Demonstrates divergent biological activity compared to the (S)-enantiomer in kinase inhibition assays .
(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
Functional Group Modifications
Benzyl N-(5-azaspiro[2.4]heptan-7-yl)carbamate
- Molecular Formula : C₁₃H₁₆N₂O₂
- Key Features: Benzyl carbamate instead of tert-butyl. Increased susceptibility to hydrogenolysis compared to tert-butyl-protected analogs.
- Applications : Used in deprotection strategies during synthesis .
(R)-3-(7-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile
Data Table: Structural and Functional Comparison
Key Research Findings
Steric and Electronic Effects :
- Methylation of the carbamate nitrogen (as in the target compound) enhances metabolic stability by reducing oxidative deamination .
- Benzyl-substituted analogs (e.g., CAS 144282-37-1) show higher lipophilicity but require deprotection steps for further functionalization .
Stereochemistry-Activity Relationships :
- The (S)-enantiomer of tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate exhibits superior binding affinity in chiral receptor models compared to the (R)-form .
Kinase Inhibition :
- Hybrid derivatives like (R)-6c demonstrate that substituents on the spirocyclic amine significantly modulate selectivity (e.g., JAK1 vs. JAK2) .
Biological Activity
Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate, also known by its CAS number 2306252-79-7, is a compound characterized by its unique spirocyclic structure and potential biological activities. With the molecular formula and a molecular weight of 226.32 g/mol, this compound has garnered interest in various fields, including medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interactions with biological targets at the molecular level. The compound's spirocyclic structure may influence its binding affinity and selectivity towards specific receptors or enzymes, which is crucial for its therapeutic potential.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that spirocyclic compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. The specific antimicrobial activity of this compound remains to be fully elucidated but suggests potential applications in treating infections.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms such as apoptosis induction in cancer cells or inhibition of tumor growth. The unique structural features of the compound could enhance its interaction with cancer-related targets, making it a candidate for further investigation in cancer therapy.
Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against various bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 10 | 64 µg/mL |
| Bacillus subtilis | 18 | 16 µg/mL |
Study 2: Cytotoxicity Against Cancer Cells
Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that this compound induced apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Apoptosis via caspase activation |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest |
| A549 (lung cancer) | 20 | DNA damage response |
Synthetic Routes
The synthesis of this compound typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base like triethylamine. Common solvents used include dichloromethane or tetrahydrofuran, and reactions are conducted at room temperature to optimize yield.
The compound exhibits stability under standard laboratory conditions but may undergo oxidation or reduction reactions under specific conditions:
| Reaction Type | Conditions | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | Alcohols or ketones |
| Reduction | Lithium aluminum hydride | Amines or alcohols |
| Substitution | Nucleophilic attack | Substituted carbamates |
Q & A
Q. Q1. What are the established synthetic routes for Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate, and what key reaction conditions are critical for optimizing yield?
Methodological Answer: The compound is synthesized via a multi-step process, often starting with the core scaffold of 5-azaspiro[2.4]heptan-7-amine. Key steps include:
- Carbamate Formation : Reaction of the amine group with tert-butyl methylcarbamate under anhydrous conditions, typically using a coupling agent like HATU or DCC in dichloromethane or THF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the product. Yield optimization requires strict control of reaction temperature (0–25°C) and moisture-free conditions .
Q. Q2. How is the structural identity of this compound confirmed, and what analytical techniques are most reliable?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify the spirocyclic structure and carbamate functionality. Key signals include tert-butyl protons (δ 1.4–1.5 ppm) and the methyl group on the carbamate (δ 3.0–3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 213.15 for CHNO) .
Advanced Research Questions
Q. Q3. How does the spirocyclic architecture of 5-azaspiro[2.4]heptane influence the compound’s selectivity as a JAK1 inhibitor?
Methodological Answer:
- Steric and Conformational Effects : The rigid spirocyclic core restricts rotational freedom, enhancing binding specificity to JAK1’s ATP-binding pocket. Molecular docking studies show that the 5-azaspiro[2.4]heptane scaffold reduces off-target interactions with JAK2 by ~48-fold (IC = 8.5 nM for JAK1 vs. 410 nM for JAK2) .
- Experimental Validation : Kinase profiling across 50+ kinases (e.g., EGFR, Src) confirms selectivity. Dose-response curves and competitive binding assays (e.g., AlphaScreen) are used to quantify selectivity indices .
Q. Q4. What in vitro and in vivo ADME challenges are associated with this compound, and how are they addressed during lead optimization?
Methodological Answer:
- Metabolic Stability : Microsomal assays (human/rat liver microsomes) reveal moderate clearance rates. Structural modifications, such as introducing electron-withdrawing groups on the pyrrolo[2,3-d]pyrimidine moiety, improve metabolic stability by reducing CYP3A4-mediated oxidation .
- Pharmacokinetics (PK) : In vivo studies in mice show a plasma half-life () of 2.5–3.0 hours. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) enhances bioavailability .
Q. Q5. How are data discrepancies resolved when evaluating efficacy in autoimmune disease models (e.g., CIA or AIA)?
Methodological Answer:
- Model-Specific Variability : Collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models may show differing responses due to immune cell infiltration dynamics. Statistical normalization (e.g., % inhibition vs. vehicle control) and histopathological scoring (synovitis, bone erosion) are used to reconcile data .
- Dose-Response Correlation : Linear regression analysis of plasma exposure (AUC) versus paw swelling reduction identifies optimal dosing regimens (e.g., 10 mg/kg BID in mice) .
Stability and Handling Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
